1-(2,4-Difluorobenzoyl)piperazine hydrochloride
Overview
Description
1-(2,4-Difluorobenzoyl)piperazine hydrochloride is an organic compound with the CAS Number: 1065586-37-9 . It has a molecular weight of 262.69 and its IUPAC name is 1-(2,4-difluorobenzoyl)piperazine hydrochloride . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for 1-(2,4-Difluorobenzoyl)piperazine hydrochloride is 1S/C11H12F2N2O.ClH/c12-8-1-2-9(10(13)7-8)11(16)15-5-3-14-4-6-15;/h1-2,7,14H,3-6H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
1-(2,4-Difluorobenzoyl)piperazine hydrochloride is a powder that is stored at room temperature . Its molecular formula is C11H13ClF2N2O and it has a molecular weight of 262.69 .Scientific Research Applications
Molecular Structure and Intermolecular Interactions
1-(2,4-Difluorobenzoyl)piperazine hydrochloride and its analogs demonstrate varying molecular structures and intermolecular interactions, which are crucial for understanding their potential applications in scientific research. For instance, a study on closely related piperazine derivatives, including those with 2,4-difluorobenzoyl substituents, revealed that while some molecules are linked by hydrogen bonds forming three-dimensional structures, others, like the 2,4-difluorobenzoyl analogs, do not form hydrogen bonds, indicating diverse physicochemical properties and potential applications in materials science and molecular engineering (Mahesha et al., 2019).
Synthesis and Characterization
The synthesis and characterization of piperazine derivatives, including those related to 1-(2,4-Difluorobenzoyl)piperazine hydrochloride, have been extensively studied to explore their potential applications. For example, a study on the synthesis and characterization of new piperazine derivatives as potential antihypertensive agents emphasizes the importance of structural analysis in the development of therapeutic agents. Such research sheds light on the synthesis routes, structural characterization, and potential applications of piperazine derivatives in medicinal chemistry (Marvanová et al., 2016).
Intermediate in Pharmaceutical Synthesis
Piperazine derivatives, including 1-(2,4-Difluorobenzoyl)piperazine hydrochloride, often serve as key intermediates in the synthesis of pharmaceuticals. An improved one-pot synthesis process for a piperazine derivative used as an intermediate in the production of the antihypertensive drug Doxazosin highlights the role of such compounds in streamlining drug synthesis processes, indicating their importance in pharmaceutical manufacturing (Ramesh et al., 2006).
Antibacterial and Antimicrobial Properties
Research on piperazine derivatives has also uncovered their potential antibacterial and antimicrobial properties. Studies on the synthesis and biological evaluation of piperazine derivatives, including structural analogs of 1-(2,4-Difluorobenzoyl)piperazine hydrochloride, have demonstrated significant activity against various bacterial and fungal strains, suggesting potential applications in the development of new antimicrobial agents (Jadhav et al., 2017).
Safety And Hazards
This compound is considered hazardous and has been assigned the GHS07 pictogram . The associated hazard statements are H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(2,4-difluorophenyl)-piperazin-1-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O.ClH/c12-8-1-2-9(10(13)7-8)11(16)15-5-3-14-4-6-15;/h1-2,7,14H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKZJHFFNFROOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C(C=C(C=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorobenzoyl)piperazine hydrochloride | |
CAS RN |
1065586-37-9 | |
Record name | 1-(2,4-difluorobenzoyl)piperazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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